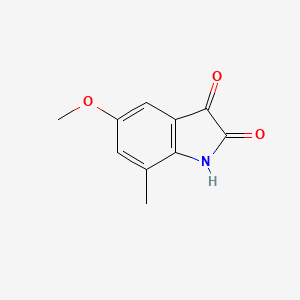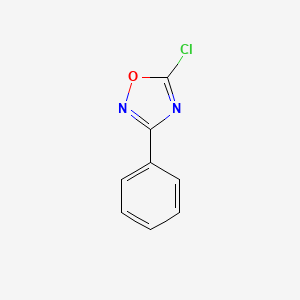
5-クロロ-3-フェニル-1,2,4-オキサジアゾール
概要
説明
5-Chloro-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound has been used in various scientific areas, including pharmaceutical industry and drug discovery .
Synthesis Analysis
The synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole involves a series of chemical reactions . In one study, a series of 2-substituted-5-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-phenyl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a phenyl group and a chlorine atom .
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-3-phenyl-1,2,4-oxadiazole are complex and can lead to a variety of products . For example, in one study, a series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized following a multi-target-directed ligand-based strategy .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-phenyl-1,2,4-oxadiazole have been characterized in various studies. For example, it has been reported as a yellow powder with a melting point of 270–272°C .
科学的研究の応用
抗菌活性
5-クロロ-3-フェニル-1,2,4-オキサジアゾールは、その潜在的な抗菌特性について研究されています。 このクラスの化合物は、さまざまな細菌株に対してスクリーニングされ、細菌増殖を阻害する効果が評価されています。 合成された化合物は、しばしば分子ドッキング研究を行い、細菌タンパク質との相互作用を予測し、抗菌剤としての可能性を評価します .
抗トリパノソーマ活性
研究では、1,2,4-オキサジアゾールのトリパノソーマ・クルージ感染症の治療における使用についても探求されています。 分子ドッキング研究は、これらの化合物が、T.クルージのライフサイクルにおける重要な酵素であるシステインプロテアーゼクルザインとどのように相互作用するかを理解するために実施されます。 これにより、これらの化合物の細胞毒性と抗トリパノソーマ活性を評価するのに役立ちます .
創薬と合成
オキサジアゾール環は、生物活性分子との構造的類似性から、創薬における一般的なモチーフです。 合成プロセスには、通常、特定の前駆体を触媒条件下で反応させて置換された1,2,4-オキサジアゾール誘導体を生成することが含まれ、これはその後、目的の生物活性のためにさらに修飾することができます .
薬理学的研究
1,2,4-オキサジアゾール誘導体の薬理学的発展は、非常に興味深い分野です。 これらの化合物は、合成と生物活性に関して詳細に議論されており、創薬における重要性と潜在的な治療用途が強調されています .
将来の方向性
作用機序
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been reported to target enzymes like leucyl-trna synthetase (leurs) and methionyl-trna synthetase (metrs) .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets and cause changes that lead to their anti-infective activities .
Biochemical Pathways
Similar compounds have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
生化学分析
Biochemical Properties
5-Chloro-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on certain bacterial enzymes, making it a potential candidate for antibacterial agents . The interactions between 5-Chloro-3-phenyl-1,2,4-oxadiazole and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity .
Cellular Effects
The effects of 5-Chloro-3-phenyl-1,2,4-oxadiazole on various cell types and cellular processes have been extensively studied. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, 5-Chloro-3-phenyl-1,2,4-oxadiazole has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5-Chloro-3-phenyl-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, 5-Chloro-3-phenyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-3-phenyl-1,2,4-oxadiazole in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-Chloro-3-phenyl-1,2,4-oxadiazole, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-phenyl-1,2,4-oxadiazole at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has shown beneficial effects, such as antibacterial activity and protection against oxidative stress . At high doses, 5-Chloro-3-phenyl-1,2,4-oxadiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Chloro-3-phenyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of 5-Chloro-3-phenyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Once inside the cell, 5-Chloro-3-phenyl-1,2,4-oxadiazole can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Chloro-3-phenyl-1,2,4-oxadiazole plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, 5-Chloro-3-phenyl-1,2,4-oxadiazole can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical activity and therapeutic potential.
特性
IUPAC Name |
5-chloro-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJYPXFSJLVCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508237 | |
| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-44-1 | |
| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


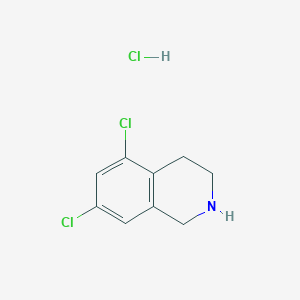
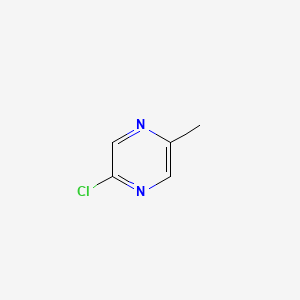
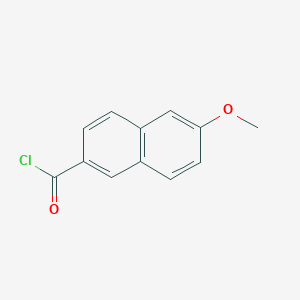
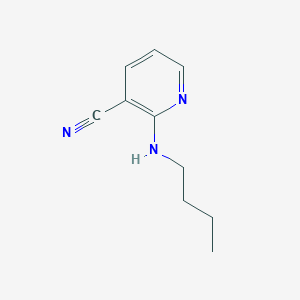
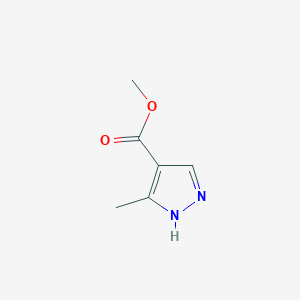
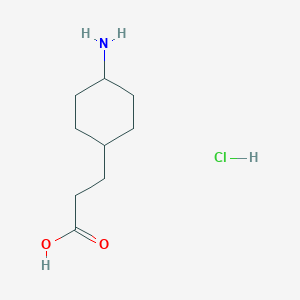
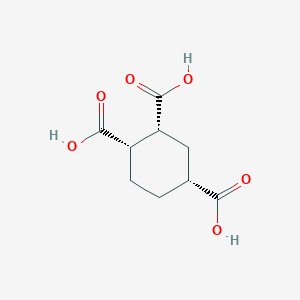
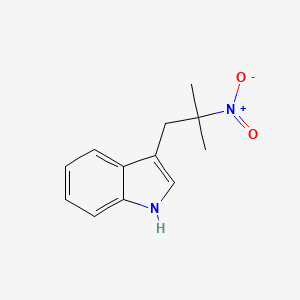
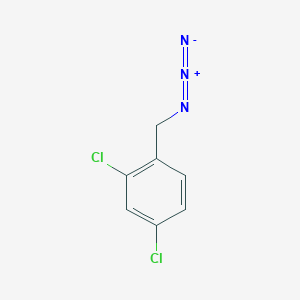
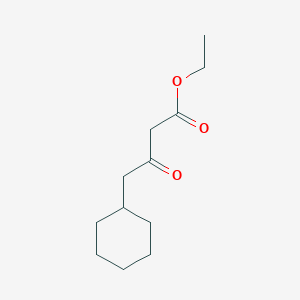

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)
